4-Thiazolidinone, 3-butyl-2-phenyl-
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Overview
Description
4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Example Reaction:
Step 1: Condensation of substituted aniline with thioglycolic acid.
Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Shows potential in inhibiting the growth of cancer cells.
Industry
Dye Manufacturing: Used as an intermediate in the production of dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.
Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.
Antioxidant Activity: Neutralizes free radicals by donating electrons.
Comparison with Similar Compounds
4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:
2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.
3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.
2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.
Conclusion
4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.
Properties
CAS No. |
65655-82-5 |
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Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-butyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |
InChI Key |
FDFGDMUSNACTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(SCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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